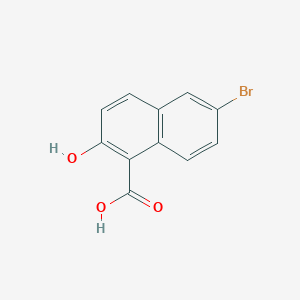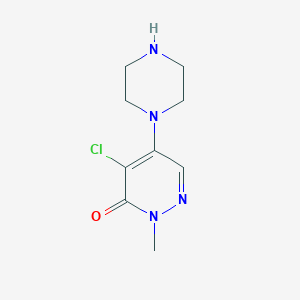![molecular formula C8H12N6S3 B8790786 5-(2-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]sulfanyl}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B8790786.png)
5-(2-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]sulfanyl}ethyl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) typically involves the reaction of ethane-1,2-dithiol with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
科学研究应用
5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
作用机制
The mechanism of action of 5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: A simpler analog that lacks the sulfanediyldiethane-2,1-diyl linkage.
1,2,4-Thiadiazole: Another related compound with a different arrangement of nitrogen and sulfur atoms.
1,3,4-Oxadiazole: Contains an oxygen atom in place of one of the sulfur atoms.
Uniqueness
5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) is unique due to its dual thiadiazole rings linked by a sulfanediyldiethane-2,1-diyl bridge. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions .
属性
分子式 |
C8H12N6S3 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H12N6S3/c9-7-13-11-5(16-7)1-3-15-4-2-6-12-14-8(10)17-6/h1-4H2,(H2,9,13)(H2,10,14) |
InChI 键 |
AOAQKDDVWLOZFV-UHFFFAOYSA-N |
规范 SMILES |
C(CSCCC1=NN=C(S1)N)C2=NN=C(S2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-ol](/img/structure/B8790712.png)
![4-[(6-Chloro-2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B8790715.png)
![Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro, 2-ethylhexyl ester](/img/structure/B8790716.png)

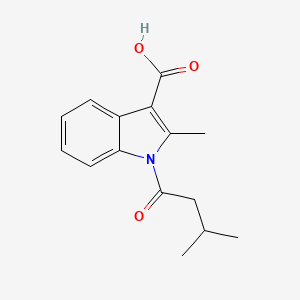
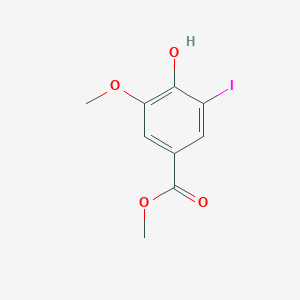
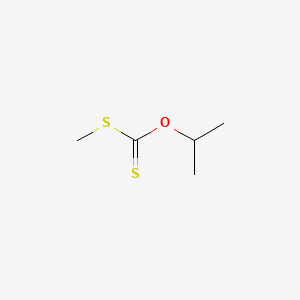
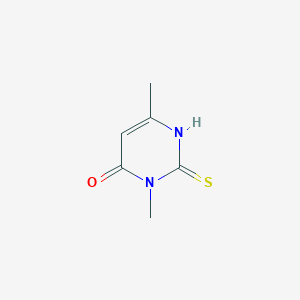
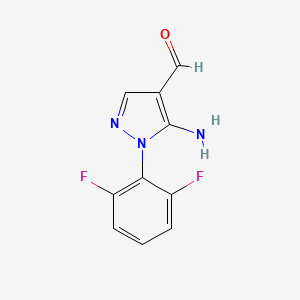
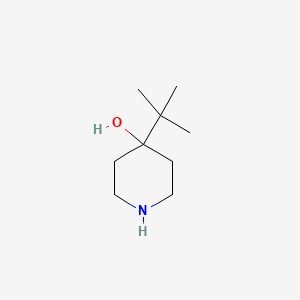
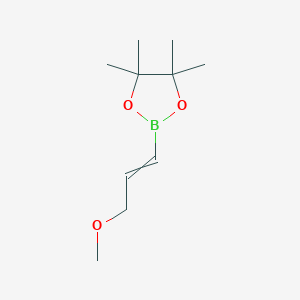
![Methyl 2-(7-chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)acetate](/img/structure/B8790765.png)
